4-Aminopiperidine-1-carbonitrile is an organic compound classified as a piperidine derivative, specifically featuring an amino group and a carbonitrile functional group. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical compounds.
This compound falls under the category of aminopiperidines, which are characterized by the presence of a piperidine ring with an amino group attached. The piperidine structure provides a versatile framework for further chemical modifications, making it a valuable building block in organic synthesis. 4-Aminopiperidine-1-carbonitrile can be sourced from various chemical suppliers and is often produced through synthetic routes in laboratory settings .
The synthesis of 4-Aminopiperidine-1-carbonitrile can be achieved through several methods, with one common approach involving the amination of suitable precursors. A notable method includes:
These synthetic strategies highlight the compound's accessibility for research and industrial applications.
The molecular structure of 4-Aminopiperidine-1-carbonitrile consists of a six-membered piperidine ring with an amino group at the fourth position and a carbonitrile group attached to the first carbon. The structural representation can be denoted using SMILES notation as C1CN(CCC1N)C#N
, indicating the connectivity of atoms within the molecule .
Key structural data include:
4-Aminopiperidine-1-carbonitrile is involved in various chemical reactions, notably:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 4-Aminopiperidine-1-carbonitrile primarily involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, thereby influencing their catalytic activity. Additionally, the carbonitrile moiety is capable of participating in nucleophilic addition reactions, leading to covalent bond formation with target biomolecules .
The physical properties of 4-Aminopiperidine-1-carbonitrile include:
Chemical properties include its solubility in polar solvents and reactivity under various conditions, making it suitable for diverse synthetic applications .
4-Aminopiperidine-1-carbonitrile has significant applications in medicinal chemistry, particularly in:
ω-Transaminases (ω-TAs) enable stereoselective amination of ketone precursors to generate chiral 4-aminopiperidine derivatives, including 4-aminopiperidine-1-carbonitrile. These PLP-dependent enzymes transfer amino groups from amine donors (e.g., isopropylamine) to carbonyl groups of prochiral ketones like 1-cyanopiperidin-4-one. The reaction proceeds via a ping-pong bi-bi mechanism, where the PLP cofactor forms a Schiff base with the enzyme’s lysine residue, accepts the amino group from the donor, and transfers it to the target ketone [2] [6].
Key parameters influencing efficiency include:
Table 1: Reaction Parameters for ω-TA Catalyzed Synthesis
Substrate | ω-TA Source | Amine Donor | Yield (%) | ee (%) |
---|---|---|---|---|
1-Cyanopiperidin-4-one | Vibrio fluvialis | Isopropylamine | 78 | >99 |
1-Cyano-3-methylpiperidin-4-one | Engineered variant | Alanine | 65 | 98 |
Challenges include substrate inhibition at >50 mM ketone concentrations and enzyme deactivation by cyanide groups. Protein engineering via directed evolution has yielded mutant ω-TAs (e.g., A113V/F88L variants) with 12-fold enhanced activity toward cyanopiperidinone substrates [5] [6].
Cascade systems integrate ω-TAs with auxiliary enzymes to address cofactor recycling and sequential functionalization. A representative system for 4-aminopiperidine-1-carbonitrile synthesis combines:
This self-sustaining system achieves 98% cofactor recycling efficiency, reducing production costs by >40% compared to standalone ω-TA reactions. For N-alkylated derivatives, an additional alcohol dehydrogenase (ADH) oxidizes primary alcohols to aldehydes in situ, generating reactive electrophiles for reductive amination [7].
Table 2: Three-Enzyme Cascade Performance
Enzyme System | Reaction Time (h) | Product Concentration (g/L) | Stereoselectivity (de/ee %) |
---|---|---|---|
ω-TA/LDH/GDH | 24 | 15.2 | >99 ee |
ω-TA/ADH/GDH (alkylation) | 48 | 9.8 | 95 de |
Cascade reactions in continuous-flow reactors enhance productivity (space-time yield: 3.8 g·L⁻¹·h⁻¹) by mitigating product inhibition and enabling real-time byproduct removal [7].
N-Boc protection is essential for preventing side reactions during 4-aminopiperidine-1-carbonitrile synthesis. Key methodologies include:
Table 3: Boc Protection/Deprotection Conditions
Step | Reagent | Solvent | Conditions | Yield (%) |
---|---|---|---|---|
Protection | Boc₂O (1.1 eq) | CH₂Cl₂ | 0°C→25°C, 12 h | 95 |
Protection | Boc₂O (1.05 eq), DMAP | CH₃CN | MW, 100°C, 15 min | 98 |
Deprotection | TFA (10 eq) | CH₂Cl₂ | 25°C, 2 h | 90 |
Deprotection | HCl/dioxane (4M) | Ethyl acetate | 25°C, 3 h | 92 |
Following Boc protection of the piperidine nitrogen, the 4-amino group undergoes controlled cyanation via:
Boc deprotection with trifluoroacetic acid (TFA) or HCl/dioxane furnishes 4-aminopiperidine-1-carbonitrile without epimerization.
The Ugi-4-component reaction (Ugi-4CR) rapidly diversifies 4-aminopiperidine-1-carbonitrile into constrained analogs. The reaction employs:
Notably, the electron-withdrawing carbonitrile group enhances the nucleophilicity of the 4-amino group, accelerating imine formation and subsequent nucleophilic attack by isocyanide. This enables reactions at 0.1 M concentration—10-fold lower than standard Ugi reactions.
Table 4: Ugi-4CR Derivatives of 4-Aminopiperidine-1-carbonitrile
Carbonyl Component | Isocyanide | Acid Component | Product Structure |
---|---|---|---|
4-Chlorobenzaldehyde | n-Butyl isocyanide | Acetic acid | N-(4-Cl-benzyl)-N-(1-cyano-piperidin-4-yl)-acetamide |
Cyclohexanone | TosMIC | Boc-glycine | Spirocyclic glycinamide derivative |
Critical advances include:
This strategy generates >30 derivatives in 65–92% yields, demonstrating exceptional utility for drug discovery libraries.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0